molecular formula C₁₂H₁₆N₂O B1141488 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one CAS No. 78504-62-8

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one

Cat. No.: B1141488
CAS No.: 78504-62-8
M. Wt: 204.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl ethyl ketone moiety

Preparation Methods

The synthesis of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and dimethylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials.

    Formation of Intermediate: The deprotonated pyridine reacts with dimethylamine to form an intermediate compound.

    Addition of Ethenyl Ethyl Ketone: The intermediate is then reacted with ethenyl ethyl ketone under specific conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one can be compared with other similar compounds, such as:

    1-(4-Pyridinyl)-1-butanone: This compound features a similar pyridine ring but lacks the dimethylamino and ethenyl ethyl ketone groups.

    4-Dimethylaminopyridine (DMAP): DMAP is a widely used catalyst in organic synthesis, featuring a dimethylamino group on the pyridine ring but lacking the ethenyl ethyl ketone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

78504-62-8

Molecular Formula

C₁₂H₁₆N₂O

Molecular Weight

204.27

IUPAC Name

1-(dimethylamino)-2-pyridin-4-ylpent-1-en-3-one

InChI

InChI=1S/C12H16N2O/c1-4-12(15)11(9-14(2)3)10-5-7-13-8-6-10/h5-9H,4H2,1-3H3

SMILES

CCC(=O)C(=CN(C)C)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A-11. 1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone using (3-pyridinyl)methyl ethyl ketone.
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1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone
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Synthesis routes and methods II

Procedure details

The above intermediate (4-pyridinyl)methyl ethyl ketone was obtained in a mixture with hexamethylphosphoramide as follows: To a mixture containing 200 cc. of tetrahydrofuran and 70 cc. of diisopropylamine under nitrogen at 0°-5° C. was added 210 cc. of 2.4 N n-butyllithium in n-hexane and the resulting mixture was stirred for 30 minutes. Next was added over a 10 minute period 90 cc. of hexamethylphosphoramide followed by stirring of the mixture for 15 minutes. Then was added over a 15 minute period a solution of 48 cc. of 4-picoline in 150 cc. of tetrahydrofuran followed by stirring for 30 minutes at about 0° C. The ice/acetone bath cooling the reaction mixture was replaced with a dry ice/acetone bath and to the reaction mixture was added over a 20 minute period a mixture of 75 cc. of ethyl propionate in an equal volume of tetrahydrofuran. The reaction mixture was then allowed to warm up to room temperature over a period of about 90 minutes and then was warmed at about 35° C. for 30 minutes. The mixture was next cooled in an ice/acetone bath and to it was added 60 cc. of glacial acetic acid over 30 minutes. The resulting pale yellow suspension was diluted with 200 cc. of water. The mixture was extracted with three 150 cc. portions of ethyl acetate and the ethyl acetate extract was back washed with saline solution. The extract was heated in vacuo to remove the ethyl acetate and the residue was taken up again with ethyl acetate. The solution was washed with water and then heated in vacuo to remove the ethyl acetate followed by heating the residue in vacuo at 50° C. for about 30 minutes to yield 100 g. of pale yellow oil. The pale yellow oil was combined with corresponding samples obtained from two additional runs and then distilled in vacuo to yield a 256 g. fraction, b.p. 85°-105° C. at 0.5-1.0 mm. The NMR of this fraction showed it to be a mixture of (4-pyridinyl)methyl ethyl ketone and hexamethylphosphoramide in a respective molar ratio of 1:1.55, that is, 35% or 0.35×256=90 g. of said ketone.
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